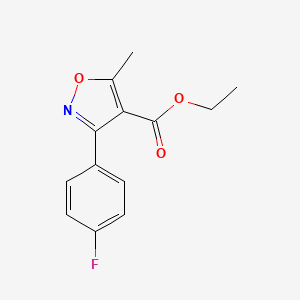

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624545 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954230-39-8 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

A Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. This compound is a key intermediate in the pharmaceutical and agrochemical industries, with notable potential in the development of anti-inflammatory and analgesic medications.[1][2] This document details its structural characteristics, spectroscopic data, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry. The presence of a fluorophenyl group often enhances metabolic stability and binding affinity to biological targets.[1] Its versatile structure makes it a valuable building block for synthesizing more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2] This guide consolidates available technical data to serve as a resource for its application and further investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| IUPAC Name | ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [3] |

| Synonyms | 3-(4-Fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester | [1] |

| CAS Number | 954230-39-8 | [1][3] |

| Molecular Formula | C₁₃H₁₂FNO₃ | [1] |

| Molecular Weight | 249.24 g/mol | [1] |

| Appearance | White powder, solid | [1] |

| Melting Point | 56-61 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1c(C)onc1-c2ccc(F)cc2 |

Spectroscopic Data

While specific spectra for this exact compound are not publicly available, data from structurally analogous compounds can provide expected values for characterization. The following table presents anticipated spectroscopic data based on similar isoxazole derivatives.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and multiplets for the aromatic protons of the fluorophenyl group are expected. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), isoxazole ring carbons, and aliphatic carbons of the ethyl and methyl groups are anticipated. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=O (ester), C=N (isoxazole), C-O, and C-F stretching vibrations would be expected. |

| Mass Spec. (MS) | The molecular ion peak (M+) is expected at m/z 249.24. |

Synthesis and Experimental Protocols

The synthesis of 3,4,5-trisubstituted isoxazoles like this compound can be achieved through several methods. A common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, followed by elimination.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for isoxazole synthesis.

-

Preparation of the Nitrile Oxide: 4-Fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). The solution is cooled to 0 °C. A mild oxidizing/dehydrating agent like N-Chlorosuccinimide (NCS) or phosphorus oxychloride is added portion-wise while maintaining the temperature.[4] The reaction is stirred for 2-3 hours to generate the corresponding nitrile oxide in situ.

-

Cycloaddition Reaction: In a separate flask, ethyl acetoacetate (1.2 eq) is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This enamine solution is then added dropwise to the nitrile oxide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[4]

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point is determined as a final confirmation of identity and purity.

Applications in Research and Development

This compound is a versatile intermediate with several key applications.

-

Pharmaceutical Development: It serves as a crucial starting material for the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs, potentially by targeting specific enzymes or receptors in inflammatory pathways.[1][2]

-

Agrochemical Chemistry: It is utilized in the formulation of agrochemicals, acting as an intermediate for crop protection agents.[1] Its chemical stability and solubility are advantageous for creating effective formulations.[1]

-

Material Science: The compound is explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties.[1]

-

Analytical Chemistry: It can be used as a standard reference material in chromatographic techniques like HPLC for the accurate analysis of complex mixtures.[1]

Biological Activity and Signaling Pathways

Given its application in developing anti-inflammatory drugs, a plausible mechanism of action for derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

Hypothetical Signaling Pathway: COX-2 Inhibition

The diagram below illustrates a hypothetical pathway where a derivative of the title compound could exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins.

Caption: Hypothetical anti-inflammatory signaling pathway via COX-2 inhibition.

Safety and Handling

Appropriate safety precautions should be taken when handling this chemical.

| Safety Aspect | Information | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H318 (Causes serious eye damage) | |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage Class | 11 (Combustible Solids) | |

| Storage Conditions | Store at 0-8 °C | [1] |

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in multiple industries. Its well-defined properties make it a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding for researchers and developers working with this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a likely synthetic protocol for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its isoxazole core, a privileged scaffold in many biologically active compounds. The inclusion of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (isoxazole) | ~ 2.5 | Singlet | - |

| OCH₂CH₃ | ~ 4.3 | Quartet | ~ 7.1 |

| OCH₂CH₃ | ~ 1.3 | Triplet | ~ 7.1 |

| Aromatic-H (ortho to F) | ~ 7.2 | Triplet | ~ 8.7 |

| Aromatic-H (meta to F) | ~ 7.7 | Doublet of doublets | ~ 8.7, 5.4 |

Note: Predicted values are based on standard chemical shift ranges and data for similar isoxazole structures. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (isoxazole) | ~ 12 |

| OCH₂CH₃ | ~ 61 |

| OCH₂CH₃ | ~ 14 |

| C4 (isoxazole) | ~ 115 |

| C3 (isoxazole) | ~ 160 |

| C5 (isoxazole) | ~ 170 |

| C=O (ester) | ~ 164 |

| Aromatic C-F | ~ 164 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H (ortho to F) | ~ 116 (d, ²JCF ≈ 22 Hz) |

| Aromatic C-H (meta to F) | ~ 131 (d, ³JCF ≈ 9 Hz) |

| Aromatic C (ipso) | ~ 125 (d, ⁴JCF ≈ 3 Hz) |

Note: Predicted values are based on standard chemical shift ranges and established fluorine-carbon coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=N (Isoxazole) | 1600 - 1650 | Medium |

| C-O (Ester) | 1200 - 1300 | Strong |

| C-F (Aromatic) | 1150 - 1250 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Note: These are typical wavenumber ranges for the indicated functional groups.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂FNO₃ |

| Molecular Weight | 249.24 g/mol |

| Predicted [M+H]⁺ | 250.0825 |

Note: The predicted [M+H]⁺ is the calculated exact mass for the protonated molecule.

Experimental Protocol: Synthesis

General Synthetic Scheme:

Caption: General synthetic pathway for this compound.

Step 1: Synthesis of 4-Fluorobenzaldoxime To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-fluorobenzaldoxime.

Step 2: Synthesis of 4-Fluorobenzohydroximoyl Chloride 4-Fluorobenzaldoxime (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to give 4-fluorobenzohydroximoyl chloride.

Step 3: In situ Generation of 4-Fluorobenzonitrile Oxide and Cycloaddition To a solution of 4-fluorobenzohydroximoyl chloride (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq) in a suitable solvent such as dichloromethane or toluene, triethylamine (1.2 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The triethylamine hydrochloride salt is filtered off, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the title compound.

Caption: General laboratory workflow for synthesis and characterization.

Signaling Pathways and Logical Relationships

Given that this compound is a synthetic building block, its direct involvement in specific signaling pathways is not yet established. However, isoxazole-containing compounds are known to interact with various biological targets. The logical relationship for its potential application in drug discovery is outlined below.

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties have made it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] These mechanisms include the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-piperazine derivative | MCF-7 (Breast) | 0.3 - 3.7 | [3] |

| Isoxazole-piperazine derivative | Huh7 (Liver) | 0.3 - 3.7 | [3] |

| Isoxazole-naphthalene derivative (4-ethoxy substitution) | MCF-7 (Breast) | 1.23 ± 0.16 | [4] |

| Methyl β-orsellinate-based 3,5-disubstituted isoxazole | MCF-7 (Breast) | 7.9 ± 0.07 | [4] |

| Isoxazolidine derivative 2f | MCF-7 (Breast) | 9.7 ± 1.3 | [5] |

| Isoxazolidine derivative 2f | A-549 (Lung) | 9.7 ± 0.7 | [5] |

| Isoxazolidine derivative 2g | A-549 (Lung) | 12.1 ± 1.1 | [5] |

| Thieno[2,3-d]pyrimidine derivative 1e | A549 (Lung) | 2.79 | [6] |

| Thieno[2,3-d]pyrimidine derivative 1e | HCT116 (Colon) | 6.69 | [6] |

| Thieno[2,3-d]pyrimidine derivative 1e | MCF-7 (Breast) | 4.21 x 10⁻³ | [6] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the key executioners of apoptosis.[7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain isoxazole derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.[9][10][11]

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][12][13][14] The presence of the isoxazole ring is crucial for this activity, and substitutions on the ring system can significantly modulate the potency and spectrum of action.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoxazole derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| N³, N⁵-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | Escherichia coli | 110 | [4][15] |

| N³, N⁵-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | 95 | [4][15] |

| N³, N⁵-di(p-chlorophenyl)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | [4][15] |

| N³, N⁵-di(p-chlorophenyl)isoxazole-3,5-diamine (178f) | Staphylococcus aureus | 115 | [4][15] |

| Cloxacillin (Standard) | Escherichia coli | 120 | [4][15] |

| Cloxacillin (Standard) | Staphylococcus aureus | 100 | [4][15] |

| Isoxazole-linked 1,3,4-oxadiazole (ED) | Staphylococcus aureus | 62.5 | [14] |

| Isoxazole-linked 1,3,4-oxadiazole (ED) | Staphylococcus epidermidis | 31.25 | [14] |

| Isoxazole-linked 1,3,4-oxadiazole (ED) | Escherichia coli | >500 | [14] |

| Isoxazole-linked 1,3,4-oxadiazole (ED) | Candida albicans | 250 | [14] |

Anti-inflammatory Activity

Isoxazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[16][17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected isoxazole derivatives, presented as IC50 values.

| Compound ID/Name | Enzyme | IC50 (µM) | Reference |

| Isoxazole derivative C3 | COX-2 | 0.93 ± 0.01 | [19] |

| Isoxazole derivative C5 | COX-2 | 0.85 ± 0.04 | [19] |

| Isoxazole derivative C6 | COX-2 | 0.55 ± 0.03 | [19] |

| Pyrazole derivative PYZ16 | COX-2 | 0.52 | [17] |

| Pyrazolone derivative PYZ36 | COX-2 | 0.44 | [17] |

| 1,3,4-Oxadiazole derivative ODZ2 | COX-2 | 0.48 | [17] |

| Celecoxib (Standard) | COX-2 | 0.78 | [17] |

Mechanism of Action: COX-2 Inhibition

By selectively inhibiting COX-2, isoxazole derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isoxazole derivatives.

Synthesis of Isoxazole Derivatives from Chalcones

A common and versatile method for the synthesis of isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[24][25][26][27][28]

Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis): [1][29][30][31][32]

-

Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring.

-

Continue stirring at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol for Isoxazole Synthesis from Chalcone: [24][25][28]

-

Dissolve the synthesized chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

-

Add a base, such as sodium acetate or potassium hydroxide, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[26][29][31][33][34]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][25][27][28][32]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[24][30]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the isoxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

Isoxazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent isoxazole-based therapeutics. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel drugs to address a variety of unmet medical needs.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. scientifictemper.com [scientifictemper.com]

- 11. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.aalto.fi [research.aalto.fi]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. abap.co.in [abap.co.in]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. scispace.com [scispace.com]

- 29. rsc.org [rsc.org]

- 30. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mcb.berkeley.edu [mcb.berkeley.edu]

- 33. reddit.com [reddit.com]

- 34. researchgate.net [researchgate.net]

CAS number for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a white, solid powder at room temperature.[1] Its chemical structure features a central isoxazole ring substituted with a 4-fluorophenyl group, a methyl group, and an ethyl carboxylate group. This combination of functional groups, particularly the fluorophenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 954230-39-8 | [1][2] |

| Molecular Formula | C₁₃H₁₂FNO₃ | [1][2][3] |

| Molecular Weight | 249.24 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 56-61 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 3-(4-Fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [1][2] |

Synthesis and Reaction Mechanisms

Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylates

This protocol is adapted from a general method for preparing similar isoxazole esters and serves as a representative procedure.[4]

Part A: Formation of the Enamine Intermediate

-

To a solution of ethyl acetoacetate (1.0 mole) in a suitable solvent such as benzene or toluene (400 ml), add an equimolar amount of a secondary amine (e.g., pyrrolidine, 1.0 mole).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to a vigorous reflux under a nitrogen atmosphere for approximately 45-60 minutes, or until the theoretical amount of water has been collected.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl β-aminocrotonate intermediate, which can often be used in the next step without further purification.

Part B: Cycloaddition and Isoxazole Formation

-

Dissolve the crude enamine from Part A (1.0 mole), a primary nitroalkane (e.g., 1-nitropropane, 1.2-1.3 moles), and a tertiary amine base (e.g., triethylamine) in a solvent like chloroform (1 L).

-

Cool the reaction flask in an ice bath and maintain a nitrogen atmosphere.

-

While stirring, slowly add a solution of phosphorus oxychloride (1.1 moles) in chloroform from a dropping funnel over a period of 2-3 hours.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.

-

Quench the reaction by pouring the mixture into cold water (1 L).

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove amine bases), 5% aqueous sodium hydroxide, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purify the resulting crude product by vacuum distillation or recrystallization to obtain the final ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

To synthesize the title compound, 4-fluorobenzaldehyde oxime would likely be used to generate the corresponding nitrile oxide in situ, which then undergoes cycloaddition with an appropriate β-ketoester derivative.

Logical Workflow for Synthesis

Applications and Biological Relevance

This compound is a versatile building block with applications spanning pharmaceuticals, agrochemicals, and materials science.[1]

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The isoxazole scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives are investigated for a range of therapeutic areas, including anti-inflammatory, analgesic, and neurological disorders.[1][5] Its role in modulating specific biological pathways is an active area of research.[1]

-

Agrochemicals: It is utilized in the formulation of modern agrochemicals, contributing to the development of effective crop protection agents.[1][5]

-

Biochemical Research: In laboratory settings, this compound and its derivatives are used in studies related to enzyme inhibition, which is crucial for understanding metabolic processes and designing targeted therapies.[5]

-

Analytical Chemistry: Due to its stable and well-defined structure, it can be used as a standard reference material in analytical techniques like chromatography.[1]

While specific quantitative biological data for the title compound is not widely published, related isoxazole-amide derivatives have shown fungicidal and herbicidal activities.[6] For instance, certain ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido) derivatives exhibit 32–58% inhibition against various fungi at a concentration of 100 mg/L.[6]

Safety and Handling

Proper safety precautions must be observed when handling this chemical. It is classified as an irritant and poses a risk of serious eye damage.[2]

Table 2: GHS Safety Information

| Category | Information | Reference |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H318: Causes serious eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store at 0-8 °C in a dry, sealed container. | [1] |

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of chemical properties. Its primary utility lies in its role as a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical science. The presence of the fluorophenyl group and the isoxazole core makes it an attractive scaffold for the development of novel bioactive molecules. Further research into its biological activities and the synthesis of its derivatives holds the potential for discovering new therapeutic agents and advanced materials.

References

The Rise of Isoxazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

[City, State] – December 27, 2025 – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of novel isoxazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are prominently featured in a variety of natural products and FDA-approved drugs.[1][2] Their unique electronic properties and ability to engage in various non-covalent interactions have made them a focal point in the design of new therapeutic agents with enhanced efficacy and reduced toxicity.[3] This guide delves into the core aspects of isoxazole-based drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Quantitative Data Summary

The biological activity of novel isoxazole derivatives has been extensively evaluated against a range of therapeutic targets. The following tables summarize the quantitative data for promising compounds across different applications, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Isoxazole-Chalcone Hybrids (Tubulin Inhibitors) | |||

| 10a | DU145 (Prostate) | 0.96 | [3] |

| 10b | DU145 (Prostate) | 1.06 | [3] |

| 3,5-Disubstituted Isoxazoles | |||

| 3d (Tyrosol derivative) | K562 (Leukemia) | 16 | [4] |

| 1d | MDA-MB 231 (Breast) | 46.3 µg/mL | [5] |

| Trifluoromethylated Isoxazoles | |||

| TTI-4 | MCF-7 (Breast) | 2.63 | [6] |

| Isoxazole Carboxamides and Hydrazones (VEGFR-2 Inhibitors) | |||

| 8 | HepG2 (Liver) | 0.84 | [7] |

| 10a | HepG2 (Liver) | 0.79 | [7] |

| 10c | HepG2 (Liver) | 0.69 | [7] |

| Isoxazole-based VEGFR-2 Kinase Inhibitors | |||

| 8 | VEGFR-2 | 25.7 nM | [7] |

| 10a | VEGFR-2 | 28.2 nM | [7] |

Table 2: Antiviral and Immunomodulatory Activity of Isoxazole Derivatives

| Compound ID | Target/Assay | EC50/IC50 | Reference |

| Anti-Zika Virus Activity | |||

| 7l | ZIKV MR766 | Potent (EC50 not specified) | [8] |

| KR-26827 (1,2,4-oxadiazole precursor) | ZIKV MR766 | 1.35 µM | [8] |

| TLR8 Antagonism | |||

| Compound 10 | TLR8-mediated TNF inhibition (THP-1 cells) | 0.037 µM | [9] |

| Compound 12 | TLR8-mediated TNF inhibition (THP-1 cells) | 0.12 µM | [9] |

| AMPK Activation | |||

| C45 (Isoxazole-flavonoid hybrid) | Glucose consumption (IR HepG2 cells) | 0.8 nM | [10] |

Key Signaling Pathways

Isoxazole-based compounds exert their therapeutic effects by modulating various signaling pathways critical to disease progression. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these novel compounds.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles via the cyclization of chalcones.

Materials:

-

Chalcone derivative (1 equivalent)

-

Hydroxylamine hydrochloride (1-1.5 equivalents)

-

Sodium acetate or other suitable base (1-1.5 equivalents)

-

Ethanol or other appropriate solvent

Procedure:

-

Dissolve the chalcone derivative in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Isoxazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

Fluorescent reporter dye (optional, for fluorescence-based assays)

-

Test isoxazole compound

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a tubulin solution in ice-cold polymerization buffer containing GTP. Prepare serial dilutions of the test compound and controls.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound or control to the respective wells.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the change in absorbance (at 340 nm for turbidity assays) or fluorescence over time.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad applicability of isoxazole derivatives in targeting diverse disease mechanisms. Future research will likely focus on the development of more selective and potent isoxazole-based inhibitors, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The detailed methodologies and data presented herein provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

- 1. figshare.com [figshare.com]

- 2. espublisher.com [espublisher.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

InChI Key: QQZTUBJEZZHCKF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, plausible synthetic routes, and known biological activities, with a focus on its potential as an anti-inflammatory and analgesic agent.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 249.24 g/mol .[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₁₃H₁₂FNO₃ | [1][2] |

| Molecular Weight | 249.24 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 56-61 °C | [2] |

| SMILES String | CCOC(=O)c1c(C)onc1-c2ccc(F)cc2 | [1] |

Synthesis

Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters

This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the Enamino Ester

A β-enamino ester can be synthesized by the condensation of an amine with a β-ketoester. For the target molecule, this would likely involve the reaction of an amine with ethyl 2-(4-fluorobenzoyl)acetate.

Step 2: Cycloaddition Reaction

The synthesized enamino ester would then undergo a cycloaddition reaction with a primary nitroalkane, such as nitroethane, in the presence of a dehydrating agent like phosphorus oxychloride and a base like triethylamine.[3] The reaction is typically performed in a suitable solvent such as chloroform at reduced temperatures, followed by stirring at room temperature.[3]

Work-up and Purification

The reaction mixture is typically quenched with water and the organic layer is separated. The crude product is then purified using standard techniques such as column chromatography or distillation under reduced pressure to yield the final product.[3]

Biological Activity and Potential Applications

This compound is recognized as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2] Its structural features, particularly the fluorophenyl and isoxazole moieties, suggest its potential to interact with various biological targets.[2]

Anti-inflammatory and Analgesic Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as anti-inflammatory and analgesic agents.[2] While specific quantitative data for the title compound is not available in the public domain, studies on structurally related isoxazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay.[1][2][4] This assay is a standard method to evaluate the efficacy of potential anti-inflammatory drugs.

The proposed mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. It is plausible that this compound may exert its effects through a similar mechanism.

Other Potential Applications

Beyond its anti-inflammatory and analgesic potential, this compound serves as a key intermediate in the synthesis of various other pharmaceuticals, including those targeting neurological disorders.[2] It is also utilized in the formulation of agrochemicals for pest control.[2]

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Detailed Synthesis and Optimization: Development and publication of a detailed, optimized, and scalable synthetic protocol.

-

Quantitative Biological Evaluation: In-depth studies to determine the in vitro and in vivo efficacy, including IC₅₀ and ED₅₀ values for anti-inflammatory and analgesic activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to identify key structural features for optimal activity and to develop quantitative structure-activity relationship (QSAR) models.[1][2]

References

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its chemical properties, a plausible synthetic route, and its potential biological significance as an anti-inflammatory agent.

Chemical Identity and Properties

This compound is a solid organic compound. Its core structure is an isoxazole ring, which is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key feature in numerous biologically active molecules. The presence of a fluorophenyl group suggests its potential for various biological interactions, making it a valuable candidate in drug discovery.

SMILES String: CCOC(=O)c1c(C)onc1-c2ccc(F)cc2

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H12FNO3 | [1] |

| Molecular Weight | 249.24 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | [1] |

| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [1] |

| CAS Number | 954230-39-8 | [2] |

Plausible Synthesis Protocol

Experimental Protocol:

Objective: To synthesize this compound.

Materials:

-

4-Fluorobenzaldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Anhydrous ethanol

-

Piperidine (catalyst)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Knoevenagel Condensation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol (50 mL).

-

Add a catalytic amount of piperidine (0.5 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting intermediate is ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.

-

-

Cyclization with Hydroxylamine:

-

To the crude intermediate in the flask, add a solution of hydroxylamine hydrochloride (15 mmol) and sodium hydroxide (15 mmol) in water (30 mL).

-

Add ethanol (30 mL) to ensure homogeneity.

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor the formation of the isoxazole ring by TLC.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Biological Significance and Potential Signaling Pathways

Derivatives of isoxazole are recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The structural similarity of this compound to known anti-inflammatory agents suggests it may act as an inhibitor of cyclooxygenase (COX) enzymes.[3]

The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. It is plausible that this compound could exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation.[3]

While specific quantitative data for the target molecule is not available, a study on novel isoxazole derivatives showed potent COX-2 enzyme inhibition.[3]

Visualizations

Caption: Plausible synthetic workflow for this compound.

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Fluorophenyl Isoxazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of fluorophenyl isoxazole esters, a class of compounds of significant interest in medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of these molecules.

Core Physical Properties

The physical properties of fluorophenyl isoxazole esters are crucial for their handling, formulation, and biological activity. These properties are influenced by the substitution pattern of the fluorophenyl and isoxazole rings, as well as the nature of the ester group.

Melting and Boiling Points

The melting and boiling points of these compounds are indicative of the strength of their intermolecular forces. Generally, solids with higher melting points possess stronger crystal lattice forces.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C₁₁H₈FNO₃ | 198-202 | Not available |

| Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate | C₁₂H₁₀FNO₃ | 98-99 | 376.8 (Predicted)[1] |

| 5-(4-Fluorophenyl)isoxazole-3-methanol | C₁₀H₈FNO₂ | 79-84 | 358.5 (Predicted)[2] |

| 3,5-Bis(4-fluorophenyl)isoxazole | C₁₅H₉F₂NO | 189.85 | Not available |

| 5-(3-Bromo-4-fluorophenyl)-3-phenylisoxazole | C₁₅H₉BrFNO | 165-166 | Not available |

| 3-(4-Chlorophenyl)-5-phenylisoxazole | C₁₅H₁₀ClNO | 179-180 | Not available |

| 3-(4-Bromophenyl)-5-phenylisoxazole | C₁₅H₁₀BrNO | 180-181 | Not available |

| 3-(4-Methoxyphenyl)-5-phenylisoxazole | C₁₆H₁₃NO₂ | 120-121 | Not available |

| 3-Phenyl-5-(p-tolyl)isoxazole | C₁₆H₁₃NO | 136-137 | Not available |

Solubility

The solubility of fluorophenyl isoxazole esters is a critical parameter for their biological testing and formulation. Generally, isoxazoles are more soluble in polar organic solvents. Quantitative solubility data in common laboratory solvents is essential for experimental design.

Crystal Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into intermolecular interactions and solid-state packing.

3,5-Bis(4-fluorophenyl)isoxazole [1][5]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Key Features: The molecule is generated by a crystallographic twofold rotation axis. The oxygen and nitrogen atoms of the isoxazole ring are statistically disordered with equal site occupancies. The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the benzene rings is 47.39 (2)°. No significant intermolecular interactions are observed[1][5].

4-(4-Chlorophenyl)-5-phenylisoxazole

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Key Features: The isoxazole ring's mean plane is inclined to the mean planes of the two benzene rings by 38.32 (16)° and 43.91 (18)°[2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline protocols for the synthesis and characterization of fluorophenyl isoxazole esters.

Synthesis

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride.

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones: [6]

-

Dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (25 mL).

-

Reflux the reaction mixture for 6 hours.

-

Concentrate the mixture by distilling off the solvent under reduced pressure.

-

Pour the concentrated mixture into ice water.

-

Filter, wash, and recrystallize the resulting precipitate to obtain the pure isoxazole derivative.

Synthesis of 3,5-Bis(4-fluorophenyl)isoxazole: [1]

-

A solution of 4,4'-difluoro chalcone (2.44 g, 0.01 mol) and hydroxylamine hydrochloride (0.695 g, 0.01 mol) in 25 ml of ethanol containing 3 ml of 10% sodium hydroxide solution is refluxed for 12 hours.

-

The reaction mixture is then cooled and poured into 50 ml of ice-cold water.

-

The precipitate that forms is collected by filtration and purified by recrystallization from ethanol.

-

Single crystals can be grown from a DMF solution by slow evaporation.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized compounds.

-

¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

For detailed spectral data of specific compounds, please refer to the supporting information of the cited literature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Characteristic peaks for isoxazole rings include C=N stretching and N-O stretching vibrations.

-

Ester functional groups will show a strong C=O stretching absorption.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol for Crystal Structure Determination of 3,5-Bis(4-fluorophenyl)isoxazole: [1]

-

Crystal Growth: Single crystals were grown from a dimethylformamide (DMF) solution by slow evaporation.

-

Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved and refined using appropriate software packages. All H atoms were positioned geometrically and refined using a riding model.

Structure-Property Relationships

The physical properties of fluorophenyl isoxazole esters are intrinsically linked to their molecular structure.

This guide provides a foundational understanding of the physical properties of fluorophenyl isoxazole esters. For more in-depth data and specific applications, consulting the primary literature is recommended.

References

- 1. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-FLUOROPHENYL)ISOXAZOLE-3-METHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 640291-97-0 CAS MSDS (5-(4-FLUOROPHENYL)ISOXAZOLE-3-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications, biological activities, and experimental protocols relevant to the study of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate and its analogs in the field of drug discovery. The isoxazole scaffold is a prominent feature in many biologically active compounds, showing a wide range of therapeutic potential.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1]. The presence of a 4-fluorophenyl group can enhance the metabolic stability and binding affinity of the molecule to its biological targets. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of inflammatory diseases.

Key Applications in Drug Discovery

-

Anti-inflammatory Agent: Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Analgesic Agent: Compounds that inhibit inflammatory pathways often exhibit analgesic effects, making this molecule a candidate for pain management research.

-

Scaffold for Novel Drug Candidates: The isoxazole core can be chemically modified to create libraries of compounds for screening against various therapeutic targets.

Biological Activity and Mechanism of Action

The following diagram illustrates the general mechanism of action for COX-inhibiting anti-inflammatory drugs.

Quantitative Data for Structurally Related Isoxazole Derivatives

The following table summarizes the cyclooxygenase inhibitory activity of various isoxazole derivatives, providing an indication of the potential potency of this compound.

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 5.0 | 0.05 | 100 | [2] |

| Mofezolac | 3,4-Di(4-methoxyphenyl)-5-isoxazoleacetic acid | 0.0079 | >50 | >6329 | [3] |

| P6 | 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | 19 | >50 | >2.6 | [3] |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of isoxazole derivatives as anti-inflammatory agents.

1. Synthesis of this compound

This protocol is a general method for the synthesis of 3-aryl-5-methylisoxazole-4-carboxylate esters.

Materials:

-

4-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethyl acetoacetate

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxime Formation: Dissolve 4-fluorobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol. Add a solution of sodium carbonate (0.6 equivalents) in water dropwise. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 4-fluorobenzaldehyde oxime.

-

Cyclocondensation: To a solution of 4-fluorobenzaldehyde oxime (1 equivalent) in dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 1 hour. Then, add ethyl acetoacetate (1.2 equivalents) followed by pyridine (2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

2. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Celecoxib, Indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., Tris-HCl)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare stock solutions of the test compound and reference inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (or other suitable strain)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Group the animals and administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All animal experiments must be conducted in accordance with institutional and national ethical guidelines. The biological data presented is for structurally related compounds and may not be representative of the specific activity of this compound.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a key intermediate in pharmaceutical research and development. This document includes its chemical properties, detailed synthetic protocols, and its application in the synthesis of bioactive molecules, particularly those targeting Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and metabolic modulatory effects.[1][2] The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This intermediate is particularly valuable in the development of drugs for neurological disorders and inflammatory diseases.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂FNO₃ | [4] |

| Molecular Weight | 249.24 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 1736-21-6 (for the corresponding carboxylic acid) | [5] |

| SMILES | CCOC(=O)c1c(C)onc1c2ccc(F)cc2 | [4] |

| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[6] The following protocol is adapted from a general procedure and is expected to provide the target compound in good yield.

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(4-fluorobenzoyl)acetoacetate | 238.21 | 23.8 g | 0.10 |

| Hydroxylamine hydrochloride | 69.49 | 7.6 g | 0.11 |

| Sodium acetate | 82.03 | 9.0 g | 0.11 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-fluorobenzoyl)acetoacetate (0.10 mol) in ethanol (150 mL).

-

In a separate beaker, dissolve hydroxylamine hydrochloride (0.11 mol) and sodium acetate (0.11 mol) in water (50 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-keto ester.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Expected Yield: 70-80%

Application as a Pharmaceutical Intermediate: Synthesis of a PPARδ Agonist

This compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. One such application is in the preparation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, which are investigated for the treatment of metabolic disorders.[7][8] The following sections describe the hydrolysis of the ester to the corresponding carboxylic acid and its subsequent conversion to a hypothetical PPARδ agonist.

Hydrolysis to 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

The ester is first hydrolyzed to the carboxylic acid, which is a common step in the synthesis of many active pharmaceutical ingredients.[9][10][11][12]

Experimental Protocol: Hydrolysis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 249.24 | 24.9 g | 0.10 |

| Sodium hydroxide | 40.00 | 6.0 g | 0.15 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Dissolve this compound (0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (0.15 mol) to the solution and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Expected Yield: 90-95%

Amide Coupling to form a PPARδ Agonist

The resulting carboxylic acid can then be coupled with a suitable amine to form the final amide product, a potential PPARδ agonist.

Caption: Workflow for the synthesis of a potential PPARδ agonist.

Mechanism of Action: PPARδ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and energy homeostasis.[13] PPARδ activation has been shown to increase fatty acid oxidation and improve insulin sensitivity, making it a target for drugs treating metabolic syndrome.

Caption: Simplified signaling pathway of a PPARδ agonist.

Upon binding of an isoxazole-based agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, leading to beneficial metabolic effects.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the biological significance of the isoxazole scaffold make it an attractive starting material for the development of novel therapeutics, particularly for metabolic and inflammatory diseases. The provided protocols offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs.

References

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. chemimpex.com [chemimpex.com]